N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTSBKNKQDMESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been known to interact with various targets, including serine/threonine kinases, which are essential components of the MAP kinase signal transduction pathway.
Mode of Action
It can be inferred from related compounds that once activated by a ligand, the nuclear receptor binds to dna specific ppar response elements.
Biochemical Pathways
Similar compounds have been shown to play a role in the map kinase signal transduction pathway.
Biological Activity
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[3,4-c]pyrazole class of heterocycles, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group and the oxalamide moiety enhances its chemical stability and biological interactions.
Structural Formula
Research indicates that compounds like this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The interaction with certain receptors could modulate signaling pathways related to cell proliferation and apoptosis.
Therapeutic Potentials
The compound has been investigated for several therapeutic applications:
- Anti-inflammatory : Similar thieno[3,4-c]pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer : Preliminary studies suggest potential anticancer activity through inhibition of cell proliferation in various cancer cell lines.
- Antioxidant : Some derivatives have demonstrated antioxidant properties, protecting cells from oxidative stress.
Research Findings
Recent studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives more broadly. For instance:
- A study highlighted the antioxidant effects of new thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances. The results indicated significant protection against oxidative damage compared to control groups .
Case Studies
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 442.5 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide exhibit cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis through multiple pathways .
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study conducted by Elmongy et al. evaluated various thieno derivatives for their cytotoxic effects against breast cancer cells. The results indicated that modifications to the thieno[3,4-c]pyrazole structure could enhance potency against cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The study reported significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
